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Compound of Interest

Compound Name: 6-Fluoroimidazo[1,2-a]pyridine

Cat. No.: B164572 Get Quote

An In-Depth Technical Guide to 6-Fluoroimidazo[1,2-a]pyridine: Synthesis, Properties, and

Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract
The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry,

forming the backbone of numerous therapeutic agents.[1] Its derivatives exhibit a vast range of

biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The

strategic introduction of a fluorine atom, particularly at the 6-position, can significantly modulate

the physicochemical and pharmacological properties of the molecule, enhancing metabolic

stability, binding affinity, and bioavailability. This guide provides a comprehensive technical

overview of the 6-fluoroimidazo[1,2-a]pyridine scaffold, focusing on its chemical identity,

modern synthesis strategies, and its burgeoning role in the development of targeted

therapeutics, with a particular emphasis on kinase inhibitors.

Introduction: The Significance of the Imidazo[1,2-
a]pyridine Scaffold
The imidazo[1,2-a]pyridine system is a bicyclic aromatic heterocycle that has garnered

immense interest from the medicinal chemistry community.[1] This scaffold is present in several

marketed drugs, including zolpidem and alpidem.[1] Its rigid structure provides a well-defined

three-dimensional orientation for appended functional groups, making it an ideal template for

designing ligands that can interact with high specificity to biological targets.
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The incorporation of fluorine into drug candidates is a well-established strategy in modern drug

design. The unique properties of the fluorine atom—small size, high electronegativity, and its

ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's

conformational preferences, pKa, metabolic stability, and membrane permeability.[2] In the

context of the imidazo[1,2-a]pyridine scaffold, a fluorine atom at the 6-position is a common

modification explored in the pursuit of enhanced drug-like properties.

Chemical Identity and Physicochemical Properties
While the parent, unsubstituted 6-fluoroimidazo[1,2-a]pyridine is a foundational structure, it is

the diverse array of its derivatives that are most frequently synthesized and studied. A definitive

CAS number for the parent compound is not prominently listed in major chemical databases,

which often prioritize commercially available and extensively researched derivatives. Below is a

summary of key, well-documented 6-fluoroimidazo[1,2-a]pyridine derivatives.

Compound Name CAS Number Molecular Formula
Molecular Weight (
g/mol )

6-Fluoroimidazo[1,2-

a]pyridin-3-amine
1235993-31-3 C₇H₆FN₃ 151.14

6-Fluoro-2-

phenylimidazo[1,2-

a]pyridine

1126635-20-8 C₁₃H₉FN₂ 212.22[3]

(6-Fluoroimidazo[1,2-

a]pyridin-2-

yl)methanol

1038827-63-2 C₈H₇FN₂O 166.15

6-Fluoro-2-(4-

fluorophenyl)imidazo[

1,2-a]pyridine

1081112-48-2 C₁₃H₈F₂N₂ 230.22

8-Bromo-6-

fluoroimidazo[1,2-

a]pyridine

1368664-08-7 C₇H₄BrFN₂ 215.02
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Synthesis Strategies: The Power of Multicomponent
Reactions
The efficient construction of molecular libraries with high diversity is a cornerstone of modern

drug discovery. Multicomponent reactions (MCRs), which combine three or more reactants in a

single pot to form a complex product, are exceptionally suited for this purpose due to their

operational simplicity and atom economy.[4]

The Groebke–Blackburn–Bienaymé (GBB) Reaction
Among the most powerful methods for synthesizing the imidazo[1,2-a]pyridine core is the

Groebke–Blackburn–Bienaymé (GBB) reaction.[5][6][7] This three-component reaction involves

the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by

a Lewis acid, to rapidly generate 3-aminoimidazo[1,2-a]pyridine derivatives.[5][8] The GBB

reaction is highly valued for its ability to introduce three points of diversity in a single, efficient

step, making it a workhorse for generating libraries of potential drug candidates.[9]
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Caption: General workflow of the Groebke–Blackburn–Bienaymé (GBB) reaction.

Representative Experimental Protocol: GBB Synthesis
The following protocol is a generalized procedure for the synthesis of a 3-amino-6-
fluoroimidazo[1,2-a]pyridine derivative, based on methodologies described in the literature.

[5][8]

Reactant Preparation: To a microwave-safe reaction vessel, add 2-amino-5-fluoropyridine

(1.0 eq), the desired aldehyde (1.2 eq), and a suitable solvent mixture such as DCM/MeOH
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(3:1).

Catalyst Addition: Add the Lewis acid catalyst, for example, Ytterbium (III) triflate (Yb(OTf)₃,

0.08 eq).

Isocyanide Addition: Add the isocyanide component (1.2 eq) to the mixture.

Reaction: Seal the vessel and heat under microwave irradiation at 100 °C for 1 hour. Monitor

the reaction progress using Thin Layer Chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the

solvent under reduced pressure.

Purification: Purify the resulting crude residue by column chromatography on silica gel,

eluting with a gradient of ethyl acetate in hexanes to yield the pure 3-amino-6-
fluoroimidazo[1,2-a]pyridine product.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C

NMR, and High-Resolution Mass Spectrometry (HRMS).[5][6]

Applications in Drug Discovery: A Focus on Kinase
Inhibition
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a wide spectrum of

therapeutic potential, acting as anticancer, antimycobacterial, antiviral, and antidiabetic agents.

[1] A particularly fruitful area of research has been their development as potent and selective

protein kinase inhibitors.

Kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a

hallmark of many diseases, especially cancer.[10] The imidazo[1,2-a]pyridine scaffold has

proven to be an effective template for designing inhibitors that target the ATP-binding site of

various kinases.

PI3K/mTOR Inhibitors: The PI3K/AKT/mTOR pathway is a central signaling cascade that

controls cell growth, proliferation, and survival. Its hyperactivation is a common event in

tumorigenesis.[10][11] Several series of imidazo[1,2-a]pyridine derivatives have been
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developed as potent dual inhibitors of PI3K and mTOR, demonstrating efficacy in cancer cell

lines and mouse xenograft models.[11][12]

Receptor Tyrosine Kinase (RTK) Inhibitors: This class of kinases, including the Insulin-like

Growth Factor-1 Receptor (IGF-1R) and Platelet-Derived Growth Factor Receptor (PDGFR),

are key targets in oncology.[13][14] Optimized imidazo[1,2-a]pyridines have yielded potent

and selective inhibitors of IGF-1R and PDGFR, with some candidates showing excellent oral

bioavailability.[13][14][15]

Other Kinase Targets: Research has also explored this scaffold for inhibiting other

therapeutically relevant kinases, such as Aurora kinases, which are involved in cell cycle

regulation.[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b164572#6-fluoroimidazo-1-2-a-pyridine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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